![molecular formula C13H11Cl2NO B14359883 2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
2-[(2,4-Dichlorophenyl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)methoxy]aniline is an organic compound that features a benzene ring substituted with two chlorine atoms and an aniline group
Preparation Methods
The synthesis of 2-[(2,4-Dichlorophenyl)methoxy]aniline typically involves the reaction of 2,4-dichlorophenol with aniline in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-[(2,4-Dichlorophenyl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,4-Dichlorophenyl)methoxy]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorophenyl)methoxy]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(2,4-Dichlorophenyl)methoxy]aniline can be compared with other similar compounds such as:
2,4-Dichlorophenol: A precursor in the synthesis of the target compound.
Aniline: Another precursor used in the synthesis.
2,4-Dichloroaniline: A structurally similar compound with different chemical properties.
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]aniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-5-9(11(15)7-10)8-17-13-4-2-1-3-12(13)16/h1-7H,8,16H2 |
InChI Key |
FJWOIKIARNNJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


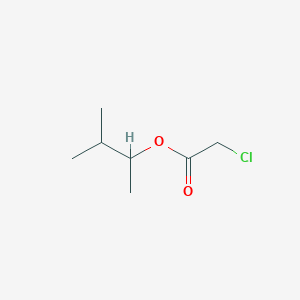
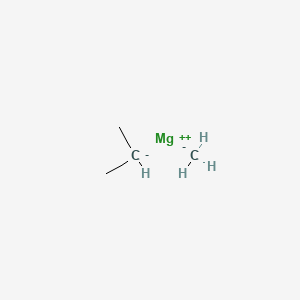
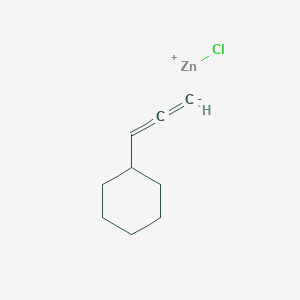
![N-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-en-2-yl)pyrrolidin-1-amine](/img/structure/B14359819.png)
![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
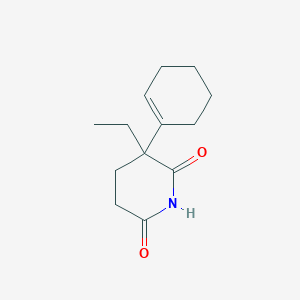
![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
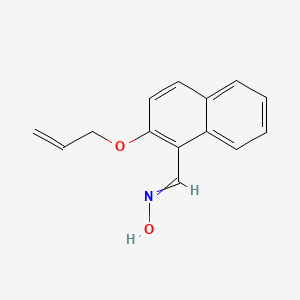
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
